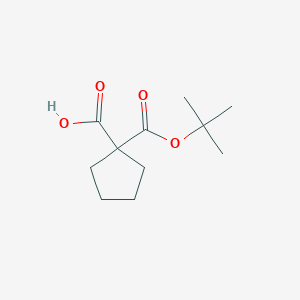

1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is also known by the synonyms “1-(Boc-amino)cyclopentanecarboxylic Acid” and "N-Boc-cycloleucine" .

Molecular Structure Analysis

The molecular weight of “1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid” is 229.28 . The exact structure would require more specific information or a detailed spectroscopic analysis.Physical And Chemical Properties Analysis

“1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid” appears as a white to almost white powder or crystalline substance . It has a melting point range of 131.0 to 135.0 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid serves as a versatile intermediate in the synthesis of complex organic molecules. For instance, it has been used as a reagent in the tert-butoxycarbonylation of acidic proton-containing substrates, demonstrating high chemoselectivity and yield under mild conditions (Saito, Ouchi, & Takahata, 2006). This reagent facilitates the protection of amines, alcohols, and carboxylic acids, a crucial step in multi-step organic syntheses.

Materials Science and Polymer Research

In materials science, derivatives of 1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid contribute to the development of degradable polycarbonates . These materials are synthesized from biomasses like dihydroxybutyric acid, through copolymerization with carbon dioxide, showing potential for biocompatible applications and drug delivery systems due to their degradable nature (Tsai, Wang, & Darensbourg, 2016).

Catalysis and Organic Transformations

The compound also finds application in catalytic processes, such as the catalytic deoxydehydration of diols to olefins , showcasing its utility in organic transformations. This process is facilitated by bulky cyclopentadienyl-based trioxorhenium compounds, demonstrating the compound's role in synthesizing olefins from renewable resources with minimal isomerization, thereby contributing to greener chemical processes (Raju, Jastrzebski, Lutz, & Klein Gebbink, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(2,3)15-9(14)11(8(12)13)6-4-5-7-11/h4-7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBLAQSOEXCAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide](/img/structure/B2725157.png)

![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)

![N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2725159.png)

![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)

![4-(4-{[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2725164.png)

![11-[4-(2-Hydroxyethyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile](/img/structure/B2725172.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2725174.png)

![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2725175.png)